REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:11])[NH:7][CH2:8][CH:9]=[CH2:10])([CH3:4])([CH3:3])[CH3:2].[H-].[Na+].[H][H].[CH2:16](I)[CH3:17]>CN(C=O)C.C1COCC1.O>[C:1]([O:5][C:6](=[O:11])[N:7]([CH2:8][CH:9]=[CH2:10])[CH2:16][CH3:17])([CH3:4])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
31.44 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCC=C)=O
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The temperature is kept below 40° C. with an cold water bath
|
Type
|
EXTRACTION
|
Details
|
extracted with TBME
|
Type
|
WASH
|
Details
|
The organic layer is washed extensively with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
distilled at 0.3 mmHg, bp. 38-39°
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(N(CC)CC=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |